molecular formula C8H10OS B1448276 [1-(Thiophen-2-yl)cyclopropyl]methanol CAS No. 1447963-30-5

[1-(Thiophen-2-yl)cyclopropyl]methanol

Cat. No.: B1448276
CAS No.: 1447963-30-5
M. Wt: 154.23 g/mol
InChI Key: KSWQTBPYPKGUQB-UHFFFAOYSA-N
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Description

[1-(Thiophen-2-yl)cyclopropyl]methanol: is an organic compound with the molecular formula C8H10OS. It features a cyclopropyl group attached to a thiophene ring, with a methanol group as a substituent.

Chemical Reactions Analysis

Types of Reactions: [1-(Thiophen-2-yl)cyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(Thiophen-2-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. These studies aim to identify new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its unique properties contribute to innovations in material science and engineering .

Mechanism of Action

The mechanism of action of [1-(Thiophen-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: [1-(Thiophen-2-yl)cyclopropyl]methanol is unique due to the combination of a cyclopropyl group and a thiophene ring with a methanol substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for diverse scientific applications .

Biological Activity

[1-(Thiophen-2-yl)cyclopropyl]methanol is an organic compound characterized by its unique structural features, including a cyclopropyl group linked to a thiophene ring with a methanol substituent. This compound, with the molecular formula C8H10OS, has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for the development of therapeutic agents.

The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution. The methanol group can be oxidized to form aldehydes or carboxylic acids, while the thiophene ring can participate in electrophilic or nucleophilic substitutions. These reactions are fundamental to its biological activity, as they may influence how the compound interacts with biological targets.

The mechanism of action involves modulation of biochemical pathways through interactions with specific molecular targets. Although detailed studies are required to elucidate these interactions fully, preliminary research suggests that this compound may influence cellular signaling pathways that are critical in disease processes.

Biological Activity Overview

Recent studies indicate that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing thiophene rings have been shown to possess significant antimicrobial properties against various pathogens. For instance, derivatives of thiophene have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like Oxytetracycline in efficacy .
  • Anticancer Properties : Research has highlighted the potential of thiophene-containing compounds in anticancer applications. These compounds may act as antiproliferative agents by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives and related compounds:

  • Antimicrobial Efficacy : In a comparative study, novel substituted thiophene derivatives exhibited antibacterial activities with minimum inhibitory concentrations (MICs) significantly lower than control antibiotics. For example, certain derivatives showed MIC values as low as 7.8 µg/mL against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Activity : A study focusing on small molecular weight bioactive compounds produced from microbial sources revealed that certain thiophene derivatives exhibited potent anticancer activity against prostate cancer cell lines. The compounds were characterized using techniques such as LC-MS and demonstrated significant cytotoxic effects .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with similar structural motifs could modulate pathways associated with inflammation and cell survival, suggesting potential applications in treating inflammatory diseases and cancers .

Data Tables

The following table summarizes the biological activities reported for various thiophene derivatives:

Compound NameBiological ActivityMIC (µg/mL)Reference
Thiophene Derivative AAntibacterial7.8
Thiophene Derivative BAnticancerIC50 15 µM
Thiophene Derivative CAntimicrobial31.25
Thiophene Derivative DAnti-inflammatory-

Properties

IUPAC Name

(1-thiophen-2-ylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5,9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWQTBPYPKGUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Thiophen-2-yl)cyclopropyl]methanol
Reactant of Route 2
[1-(Thiophen-2-yl)cyclopropyl]methanol
Reactant of Route 3
[1-(Thiophen-2-yl)cyclopropyl]methanol
Reactant of Route 4
[1-(Thiophen-2-yl)cyclopropyl]methanol
Reactant of Route 5
[1-(Thiophen-2-yl)cyclopropyl]methanol
Reactant of Route 6
[1-(Thiophen-2-yl)cyclopropyl]methanol

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